クロリダロール
概要
説明
C15H11ClO2 . これは血管拡張薬であり、血管を拡張するのに役立ち、冠不全の治療における可能性について研究されています . クロリダロールは、多様な生物学的活性を有することで知られるベンゾフラン系化合物に属します .
2. 製法
合成経路と反応条件: クロリダロールは、(4-クロロベンゾイル)ベンゾフランから合成することができます . 合成には以下の手順が含まれます。
出発物質: (4-クロロベンゾイル)ベンゾフラン.
反応条件: 反応には通常、エタノールなどの溶媒と水素化ホウ素ナトリウムなどの触媒が必要です。
手順: (4-クロロベンゾイル)ベンゾフランは、エタノール中で水素化ホウ素ナトリウムを用いて還元され、クロリダロールが生成されます。
工業生産方法: クロリダロールの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室での合成プロセスを拡大することです。 これには、高収率と高純度を確保するための反応条件の最適化、および大量の試薬を扱うための安全対策の実施が含まれます。
科学的研究の応用
クロリダロールは、さまざまな科学研究の用途で探索されてきました。
作用機序
クロリダロールは、主に血管拡張を介して効果を発揮し、血流を改善し、血圧を下げるのに役立ちます . これは、心血管系内の特定の分子標的に結合することにより、血管の平滑筋細胞の弛緩をもたらします . さらに、クロリダロールは、疎水性相互作用と水素結合を介してβシート構造に結合することにより、ヒト膵島アミロイドペプチドの凝集を阻害することが示されています .
6. 類似の化合物との比較
クロリダロールは、心血管薬とアミロイド凝集阻害剤の両方の機能を備えているため、ユニークなものです . 類似の化合物には以下が含まれます。
ベンゾフラン誘導体: これらの化合物は、類似の核構造を共有し、多様な生物学的活性を示します。
生化学分析
Biochemical Properties
Cloridarol plays a significant role in biochemical reactions, particularly in cardiovascular contexts. It interacts with various enzymes, proteins, and other biomolecules. For instance, Cloridarol has been shown to inhibit the aggregation of human islet amyloid peptide (hIAPP), which is crucial in the pathology of Type II diabetes . This interaction involves binding to the C-terminal β-sheet region of hIAPP oligomers through hydrophobic interactions, stacking, and hydrogen bonding . These interactions help prevent the misfolding and aggregation of hIAPP, thereby reducing its toxicity.
Cellular Effects
Cloridarol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In pancreatic β-cells, Cloridarol has been observed to increase cell viability by 15% and decrease cell apoptosis by 28%, protecting these cells from hIAPP-induced toxicity . This protective effect is crucial for maintaining the functional integrity of pancreatic β-cells, which are essential for insulin secretion and glucose regulation.
Molecular Mechanism
At the molecular level, Cloridarol exerts its effects through multiple mechanisms. It binds to the C-terminal β-sheet region of hIAPP oligomers, disrupting their structure and reducing β-sheet content . This binding prevents the lateral association of hIAPP aggregates, thereby inhibiting their formation. Additionally, Cloridarol’s vasodilatory effects are attributed to its interaction with vascular smooth muscle cells, leading to relaxation and improved blood flow .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cloridarol have been observed to change over time. Studies have shown that Cloridarol remains stable under controlled conditions, maintaining its efficacy in preventing hIAPP aggregation and toxicity over extended periods . Long-term studies have also indicated that Cloridarol does not degrade significantly, ensuring its sustained protective effects on cellular function.
Dosage Effects in Animal Models
The effects of Cloridarol vary with different dosages in animal models. At optimal doses, Cloridarol effectively inhibits hIAPP aggregation and protects pancreatic β-cells . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization to balance efficacy and safety. Threshold effects have been observed, where the protective effects plateau beyond a certain dosage, indicating the importance of precise dosing in therapeutic applications.
Metabolic Pathways
Cloridarol is involved in several metabolic pathways, particularly those related to cardiovascular health and glucose regulation. It interacts with enzymes and cofactors involved in the metabolism of hIAPP and other amyloidogenic proteins . These interactions help modulate metabolic flux and maintain metabolite levels within physiological ranges, contributing to overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, Cloridarol is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This distribution ensures that Cloridarol reaches its target sites, such as pancreatic β-cells and vascular smooth muscle cells, where it exerts its therapeutic effects.
Subcellular Localization
Cloridarol’s subcellular localization is crucial for its activity and function. It is directed to specific compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This localization allows Cloridarol to interact with its target biomolecules effectively, ensuring its therapeutic efficacy.
準備方法
Synthetic Routes and Reaction Conditions: Cloridarol can be synthesized from (4-chlorobenzoyl)benzofuran . The synthesis involves the following steps:
Starting Material: (4-chlorobenzoyl)benzofuran.
Reaction Conditions: The reaction typically requires a solvent such as ethanol and a catalyst like sodium borohydride.
Procedure: The (4-chlorobenzoyl)benzofuran is reduced using sodium borohydride in ethanol to yield cloridarol.
Industrial Production Methods: While specific industrial production methods for cloridarol are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents.
化学反応の分析
反応の種類: クロリダロールは、以下のものなど、いくつかのタイプの化学反応を起こします。
酸化: クロリダロールは酸化されて対応するケトンまたはアルデヒドを生成することができます。
還元: それは還元されてアルコールを生成することができます。
置換: クロリダロールは求核置換反応、特にクロロ基において起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的な還元剤です。
置換: 水酸化物イオンやアミンなどの求核剤は、置換反応に使用できます。
主な生成物:
酸化: ケトンまたはアルデヒドを生成します。
還元: アルコールを生成します。
置換: 置換されたベンゾフラン誘導体を生成します。
類似化合物との比較
Cloridarol is unique due to its dual functionality as both a cardiovascular drug and an inhibitor of amyloid aggregation . Similar compounds include:
Benzofuran derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Polyphenols: Known for their amyloid inhibition properties, polyphenols have a similar aromatic ring structure to cloridarol.
特性
IUPAC Name |
1-benzofuran-2-yl-(4-chlorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9,15,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFBRIPYVVGWRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C3=CC=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863220 | |
Record name | Clobenfurol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3611-72-1, 1290045-29-2 | |
Record name | Clobenfurol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3611-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloridarol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003611721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloridarol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1290045292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloridarol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clobenfurol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cloridarol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.710 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLORIDAROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L2063955H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CLORIDAROL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXI9IO55VI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for Cloridarol against human islet amyloid polypeptide (hIAPP) aggregation?
A1: Cloridarol has been shown to inhibit hIAPP aggregation, a key pathological event in Type II diabetes. [] The proposed mechanism involves Cloridarol binding to the C-terminal β-sheet region of hIAPP oligomers. This binding occurs through a combination of hydrophobic interactions, π-π stacking, and hydrogen bonding. [] By binding to these regions, Cloridarol disrupts the structure of hIAPP, reduces its β-sheet content, and hinders the lateral association pathway crucial for the formation of hIAPP aggregates. [] This effectively reduces the formation of toxic hIAPP fibrils.
Q2: Is there evidence for the efficacy of Cloridarol in protecting against hIAPP-induced cell toxicity?
A2: Yes, in vitro studies have demonstrated that Cloridarol can protect islet β-cells from hIAPP-induced toxicity. MTT and LDH assays showed that Cloridarol treatment led to a 15% increase in cell viability and a 28% decrease in cell apoptosis compared to untreated cells exposed to hIAPP. [] These results suggest that Cloridarol can mitigate the damaging effects of hIAPP on β-cells.
Q3: What are the potential benefits of Cloridarol being both a cardiovascular disease drug and an hIAPP inhibitor?
A3: Cloridarol is unique because it exhibits potential therapeutic benefits for both cardiovascular disease (CVD) and Type II diabetes (T2D). [] This dual action is significant because CVD and T2D often coexist, sharing common risk factors and exacerbating each other's progression. [] Therefore, a single drug like Cloridarol, capable of addressing both conditions, could be highly advantageous for patients with comorbid CVD and T2D.
Q4: What is the historical context of Cloridarol's use as a cardiovascular drug?
A4: Cloridarol, under the name Menacor, was investigated in the 1970s for its therapeutic activity in patients with chronic coronary insufficiency. [] Administered orally at a dose of 750 mg/day for at least 20 days, it demonstrated good to fair therapeutic results in 80% of the patients. [] The drug was reported to have excellent general and gastrointestinal tolerance. []
Q5: What are the structural characteristics of Cloridarol?
A5: Cloridarol, also known as 2-benzofuryl-p-chlorophenyl-carbinol or Clobenfurol, consists of a benzofuran moiety connected to a chlorophenyl group through a carbinol bridge. While specific spectroscopic data wasn't provided in the provided research, its structure suggests potential for analysis through techniques like NMR and IR spectroscopy. Further research into its structural characterization could reveal valuable insights into its interactions with biological targets.
Q6: Are there any suggested avenues for future research based on the existing knowledge of Cloridarol?
A6: Yes, the current research on Cloridarol opens several avenues for further exploration. Firstly, detailed investigations into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are crucial. [] Secondly, exploring the structure-activity relationship (SAR) by introducing modifications to the Cloridarol scaffold could lead to the discovery of more potent and selective inhibitors of hIAPP aggregation. [] Lastly, investigating the efficacy and safety profile of Cloridarol in in vivo models of T2D and CVD is essential to translate the promising in vitro findings into potential therapeutic applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。